molecular formula C15H20N4O2 B2439310 3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one CAS No. 688354-41-8

3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one

Cat. No. B2439310
CAS RN: 688354-41-8
M. Wt: 288.351
InChI Key: WTRPPVRFZKCOLY-UHFFFAOYSA-N
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Description

“3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one” is a versatile chemical compound with immense potential in scientific research. It belongs to a special class of heterocyclic compounds known as triazines .


Synthesis Analysis

The synthesis of triazine derivatives involves the replacement of chloride ions in cyanuric chloride . The process can be carried out using conventional methods or microwave irradiation, which results in the desired products in less time, with good yield and higher purity .


Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

Photocatalysis and Synthesis

3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one: has been developed as a regionally selective visible-light-mediated photocatalyst. Researchers achieved the synthesis of 3-substituted isoxindolines, an important structural motif found in many biologically active molecules and natural products. Notably, the switch from reported nickel-catalyzed reactions (leading to C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones) to photochemical reactions resulted in distinct reactivity. Photocatalytic denitrogenation followed by nitrogen-mediated hydrogen atom transfer led to exclusive formation of 3-substituted isoxindolines. This process is compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones, demonstrating broad functional group tolerance for N-substituted 1,2,3-benzotriazin-4(3H)-one. Practical applications have been highlighted through gram-scale synthesis and post-synthetic amidation .

Future Directions

Triazines and tetrazines are building blocks that have provided a new dimension to the design of biologically important organic molecules . Their bioorthogonal application with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

properties

IUPAC Name

3-butyl-6-morpholin-4-yl-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-2-3-6-19-15(20)13-11-12(4-5-14(13)16-17-19)18-7-9-21-10-8-18/h4-5,11H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRPPVRFZKCOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one

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